molecular formula C13H15N3 B1479706 1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098141-22-9

1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479706
CAS No.: 2098141-22-9
M. Wt: 213.28 g/mol
InChI Key: CFQYOLGZKQFMHD-UHFFFAOYSA-N
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Description

The compound “1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, fused with a cyclopenta ring . Pyrazole derivatives are known to exhibit a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the annulation of the pyrazole ring to another heterocyclic ring . For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been carried out using 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .

Scientific Research Applications

Synthesis and Cyclization Reactions

Research has explored the synthesis and utility of pyrazole derivatives in creating condensed pyrazoles, highlighting the potential for generating diverse heterocyclic compounds. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized in cross-coupling reactions to synthesize condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, through cyclization of alkynyl-4-(ethoxycarbonyl)pyrazoles (Eglė Arbačiauskienė et al., 2011).

Anticancer Potential

Another dimension of scientific research involving pyrazole derivatives concerns their evaluation as potential anticancer agents. Novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and pyrimidin-2-amines have been synthesized and showed moderate to significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer compounds (Raquib Alam et al., 2018).

Heterocyclic Synthesis

The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards active methylene reagents, yielding pyran, pyridine, and pyridazine derivatives, showcases the versatility of pyrazole derivatives in heterocyclic chemistry. This exemplifies the compound's role in facilitating the synthesis of a broad array of heterocyclic structures with potential scientific and pharmacological applications (R. Mohareb et al., 2004).

X-ray Powder Diffraction Analysis

The X-ray powder diffraction analysis of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulants like apixaban, demonstrates the scientific importance of understanding the crystallographic properties of pyrazole derivatives for pharmaceutical development (Qing Wang et al., 2017).

Future Directions

The future directions for the study of “1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” could involve further exploration of its synthesis, characterization, and biological activity. Given the broad spectrum of biological activities exhibited by pyrazole derivatives, this compound could be of interest in medicinal chemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, the compound’s nitrogen-based hetero-aromatic ring structure allows it to participate in various biochemical pathways, potentially influencing oxidative stress and reactive oxygen species (ROS) production .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase leads to enzyme inhibition, resulting in increased levels of acetylcholine in the synaptic cleft . This can enhance cholinergic signaling, affecting neural transmission and potentially leading to neurotoxic effects at high concentrations. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biological activities. Studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in metabolic pathways and stress responses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the production of reactive oxygen species and other metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s bioavailability and efficacy, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity. For instance, localization to the mitochondria may influence oxidative stress responses and energy metabolism.

Properties

IUPAC Name

1-ethyl-3-pyridin-4-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-16-12-5-3-4-11(12)13(15-16)10-6-8-14-9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQYOLGZKQFMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=N1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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